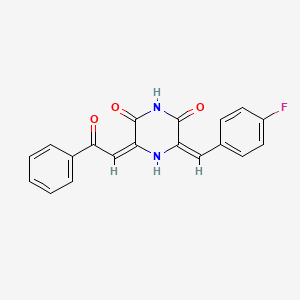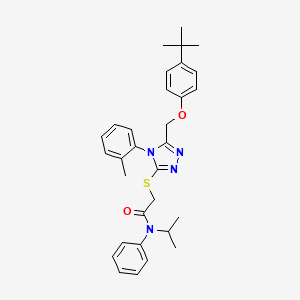![molecular formula C24H29NO5S B11077692 N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11077692.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and ethoxy substituents on both the phenyl and naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 3,4-dihydroxybenzaldehyde to form 3,4-diethoxybenzaldehyde.
Reduction to Ethoxyphenylethylamine: The aldehyde group of 3,4-diethoxybenzaldehyde is reduced to form 3,4-diethoxyphenylethylamine.
Naphthalenesulfonamide Formation: The final step involves the reaction of 3,4-diethoxyphenylethylamine with 4-ethoxy-1-naphthalenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: Formation of 3,4-diethoxyphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may interact with various receptors or enzymes in biological systems, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide: Similar structure but with methoxy groups on the phenyl ring.
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-pyridinecarboxamide: Similar structure but with a pyridinecarboxamide group instead of a naphthalenesulfonamide group.
Uniqueness
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-ethoxy-1-naphthalenesulfonamide is unique due to the presence of both ethoxy groups and a naphthalenesulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H29NO5S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C24H29NO5S/c1-4-28-21-13-14-24(20-10-8-7-9-19(20)21)31(26,27)25-16-15-18-11-12-22(29-5-2)23(17-18)30-6-3/h7-14,17,25H,4-6,15-16H2,1-3H3 |
InChI Key |
AFUWFUHRFLGMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11077630.png)
![1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine](/img/structure/B11077644.png)
![8-benzyl-3-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B11077648.png)
![2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide](/img/structure/B11077650.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate](/img/structure/B11077653.png)
![(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine](/img/structure/B11077658.png)
![6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B11077659.png)

![5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11077667.png)

![3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11077678.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B11077700.png)

